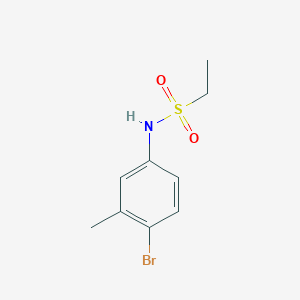
3-(hexyloxy)phenol
Descripción general
Descripción
3-(Hexyloxy)phenol is an organic compound with the chemical formula C12H18O2. It is a phenolic compound where a hexyloxy group is attached to the third position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Mode of Action
It is known that phenolic compounds, which 3-hexoxyphenol is a type of, often exert their effects by binding to cellular receptors, initiating a cascade of biochemical reactions .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling
Pharmacokinetics
It was found that HMPA and its conjugates were detected in the bloodstream and various organs, indicating that HMPA undergoes rapid metabolism and wide tissue distribution . This might give some insights into the potential pharmacokinetics of 3-Hexoxyphenol, but direct studies on 3-Hexoxyphenol are needed.
Result of Action
Phenolic compounds are known to have antioxidant properties and can protect cells from oxidative damage . They may also have anti-inflammatory effects and can modulate cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Hexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hexyloxy group. Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the substitution reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or permanganate.
Reduction: Reagents like sodium borohydride or hydrogen gas.
Substitution: Halogens (Cl2, Br2) for halogenation; nitric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Aplicaciones Científicas De Investigación
3-(Hexyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various products.
Comparación Con Compuestos Similares
Phenol (C6H5OH): The parent compound with a hydroxyl group attached directly to the benzene ring.
4-Hexylresorcinol (C12H18O2): A compound with two hydroxyl groups and a hexyloxy group, used as an antiseptic.
3-Methoxyphenol (C7H8O2): A compound with a methoxy group instead of a hexyloxy group.
Uniqueness: 3-(Hexyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The hexyloxy group increases its hydrophobicity and alters its reactivity compared to other phenolic compounds .
Propiedades
IUPAC Name |
3-hexoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKJGMHGPTELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3149333.png)
![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)
![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)

